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molecular formula C8H6ClNO3 B8720595 2-Chloro-5-methyl-4-nitrobenzaldehyde

2-Chloro-5-methyl-4-nitrobenzaldehyde

Cat. No. B8720595
M. Wt: 199.59 g/mol
InChI Key: QDLICMFWZGHBFX-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

A solution of 2-chloro-5-methyl-4-nitrobenzaldehyde (1.72 g, 8.6 mmol) in acetic acid (20 ml) at 80° C. was treated with sodium perborate (2.64 g, 17.2 mmol). After 0.5 h a further portion of sodium perborate (1.32 g, 8.6 mmol) was added. After 0.25 h the reaction mixture was added to ethyl acetate--half saturated brine, and the organic extract dried (Na2SO4) and evaporated, affording the title product as a white solid (1.43 g, 77%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].B(O[O-])=[O:15].[Na+].C(OCC)(=O)C>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[C:4]([OH:15])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
2.64 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
half saturated brine, and the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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